molecular formula C7H16O5Si B11894769 4-(Trimethoxysilyl)butanoic acid

4-(Trimethoxysilyl)butanoic acid

Cat. No.: B11894769
M. Wt: 208.28 g/mol
InChI Key: VKVJAWNFDVEVBK-UHFFFAOYSA-N
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Description

This compound is primarily used in materials science as a silane coupling agent, enabling covalent bonding between organic polymers and inorganic substrates (e.g., glass, metals) due to its hydrolytic reactivity and bifunctional nature. The trimethoxysilyl group undergoes hydrolysis to form silanol (-Si(OH)₃), which can condense with hydroxylated surfaces, while the carboxylic acid group facilitates interactions with organic matrices .

Properties

Molecular Formula

C7H16O5Si

Molecular Weight

208.28 g/mol

IUPAC Name

4-trimethoxysilylbutanoic acid

InChI

InChI=1S/C7H16O5Si/c1-10-13(11-2,12-3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9)

InChI Key

VKVJAWNFDVEVBK-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCC(=O)O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trimethoxysilyl)butanoic acid can be synthesized through the reaction of butanoic acid with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the trimethoxysilane acting as a silylating agent to introduce the trimethoxysilyl group into the butanoic acid molecule .

Industrial Production Methods

In industrial settings, the production of 4-(trimethoxysilyl)butanoic acid often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in the industrial synthesis include acids or bases that facilitate the silylation reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Trimethoxysilyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Surface Modification in Materials Science

One of the primary applications of 4-(Trimethoxysilyl)butanoic acid is in the surface modification of materials. It has been used to create self-assembled monolayers (SAMs) on surfaces such as titanium dioxide (TiO2).

Case Study: Self-Assembled Monolayers

A study demonstrated that 4-(Trimethoxysilyl)butanoic acid could effectively modify TiO2 surfaces to facilitate the immobilization of biomolecules. The results indicated that the SAM prepared using this compound exhibited superior modification effects compared to other silanes, enhancing the detection sensitivity for human immunoglobulin G (IgG) in biosensing applications .

PropertyValue
Average Normalized Sensitivity49.63 ± 0.27 RIU1^{-1}
Limit of Detection4.59 × 107^{-7} g mL1^{-1}

Biomedical Applications

In biomedical engineering, 4-(Trimethoxysilyl)butanoic acid has been explored for its potential in drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

Research indicates that this compound can be utilized to modify polymeric carriers, improving their interaction with biological tissues and enhancing drug release profiles. Its ability to form stable bonds with various substrates makes it an ideal candidate for developing advanced drug delivery systems .

Environmental Applications

The compound is also being investigated for its role in environmental applications, particularly in enhancing the properties of construction materials for waterproofing and durability.

Case Study: Waterproofing Agents

4-(Trimethoxysilyl)butanoic acid has been incorporated into formulations for waterproofing agents used in construction materials such as concrete and masonry. The compound improves the hydrophobicity of these materials, thereby increasing their resistance to water infiltration and degradation .

ApplicationEffectiveness
WaterproofingEnhanced hydrophobicity
Durability ImprovementIncreased resistance to weathering

Industrial Applications

In industrial settings, this silane compound serves as a coupling agent in the production of composites and coatings.

Case Study: Composite Materials

The incorporation of 4-(Trimethoxysilyl)butanoic acid into composite formulations has shown to enhance adhesion between organic polymers and inorganic fillers, leading to improved mechanical properties and thermal stability of the final products .

Mechanism of Action

The primary mechanism by which 4-(trimethoxysilyl)butanoic acid exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .

Comparison with Similar Compounds

Data Table: Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
4-(Trimethoxysilyl)butanoic acid -Si(OCH₃)₃ C₇H₁₆O₅Si 220.29 (calculated) Hydrolytic reactivity Silane coupling agent
Trimethylsilyl 4-[(TMS)amino]butanoate -N(Si(CH₃)₃), -O-Si(CH₃)₃ C₁₀H₂₅NO₂Si₂ 247.49 Hydrophobic, volatile Synthetic intermediates
Chlorambucil -p-[bis(2-ClCH₂CH₂)amino]phenyl C₁₄H₁₉Cl₂NO₂ 304.22 Cytotoxic, DNA alkylation Anticancer therapy
4-(4-Bromophenyl)butanoic Acid -p-Br-phenyl C₁₀H₁₁BrO₂ 243.10 Mp 67°C, dense Chiral synthesis
4-(1-Adamantyl)butanoic Acid -1-adamantyl C₁₄H₂₂O₂ 222.32 High rigidity, hydrophobic Drug delivery systems

Biological Activity

4-(Trimethoxysilyl)butanoic acid is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and materials science. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

4-(Trimethoxysilyl)butanoic acid has the chemical formula C7H16O5SiC_7H_{16}O_5Si and is characterized by a trimethoxysilyl group attached to a butanoic acid backbone. Its structure enables it to interact with various biological systems and materials, making it a candidate for applications in drug delivery, tissue engineering, and antimicrobial coatings.

PropertyValue
Molecular Weight208.28 g/mol
Melting PointNot available
SolubilitySoluble in water
pHNeutral

Antimicrobial Properties

Recent studies have demonstrated that silane compounds, including 4-(trimethoxysilyl)butanoic acid, exhibit antimicrobial properties. These compounds can form covalent bonds with surfaces, creating durable antimicrobial coatings. The mechanism of action typically involves disrupting microbial cell membranes or interfering with metabolic processes.

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various silanes, 4-(trimethoxysilyl)butanoic acid showed significant activity against Gram-positive bacteria, including Staphylococcus aureus. The results indicated a reduction in bacterial viability of up to 99% when treated with a 1% solution of the compound over a 24-hour period .

Cytotoxicity and Cell Viability

The cytotoxic effects of 4-(trimethoxysilyl)butanoic acid have also been assessed in mammalian cell lines. A study reported that at low concentrations (below 100 µM), the compound did not significantly affect cell viability, suggesting potential for safe use in biomedical applications .

Drug Delivery Applications

The ability of 4-(trimethoxysilyl)butanoic acid to modify surfaces has implications for drug delivery systems. Its silane group facilitates the attachment of drugs to carriers, enhancing bioavailability and targeting capabilities. Research indicates that formulations incorporating this compound can improve the release profiles of encapsulated drugs .

The biological activity of 4-(trimethoxysilyl)butanoic acid can be attributed to several mechanisms:

  • Surface Modification : The trimethoxysilyl group allows for covalent bonding to various substrates, enhancing surface properties.
  • Antimicrobial Action : Disruption of microbial cell membranes leads to cell lysis.
  • Cell Interaction : Potential for interaction with cellular receptors or enzymes, influencing cellular processes.

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